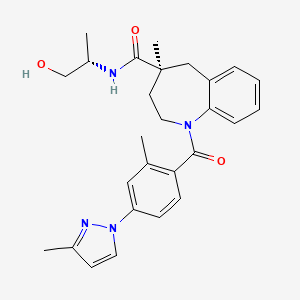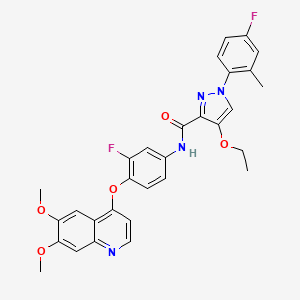
LH1307
Overview
Description
LH1307 is a potent inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand programmed cell death-ligand 1 (PD-L1). This compound has shown significant potential in cancer immunotherapy by blocking the PD-1/PD-L1 interaction, which is a critical pathway that tumor cells exploit to evade the immune system .
Mechanism of Action
Target of Action
LH1307, also known as N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide, primarily targets the Programmed Cell Death-1 (PD-1) and its ligand Programmed Death-Ligand 1 (PD-L1) . These are immune checkpoint proteins that normally serve to limit autoimmunity and terminate an ongoing immune response .
Mode of Action
This compound acts as a protein-protein interaction (PPI) inhibitor . It inhibits the interaction between PD-1 and PD-L1, which is a key mechanism that tumor cells use to evade immune surveillance . This compound induces the formation of symmetrically arranged PD-L1 homodimers by targeting PD-L1 at the PD-1 binding site .
Biochemical Pathways
The inhibition of the PD-1/PD-L1 interaction by this compound affects the immune checkpoint pathway . This pathway is crucial for maintaining the balance of the immune system. When this interaction is blocked, it can reinvigorate exhausted immune cells of both the innate and adaptive immune systems, enabling the host immune cells to detect and eliminate previously “hidden” cancers .
Result of Action
The result of this compound’s action is the effective blocking of the cell surface PD-1/PD-L1 interaction between PD-1-expressing cells and PD-L1-expressing cells . This leads to the restoration of immune responses against tumor cells .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LH1307 involves multiple steps, starting with the preparation of 2,2′-dimethyl-3,3′-bis(2-methyl-4-(2-acetamidoethylamino)-methyl-5-(3-cyanopyridin-5-yl-methoxy)phenoxymethyl)-1,1′-biphenyl. This compound is synthesized through a series of reactions including cyclization, etherification, and amidation. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
LH1307 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted analogs of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to LH1307 include:
CA-170: Another small molecule inhibitor of the PD-1/PD-L1 interaction.
INCB086550: A compound that targets the PD-1/PD-L1 pathway and is currently in clinical trials.
IMMH-010: A small molecule inhibitor with a similar mechanism of action.
Uniqueness of this compound
This compound is unique due to its high potency and selectivity for the PD-1/PD-L1 interaction. It has an IC50 value of 3 nM, making it one of the most potent inhibitors in its class. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a lead compound for further development in cancer immunotherapy .
Properties
IUPAC Name |
N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCINFJGGSQEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H58N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)



